5-Tert-butyl-2-methanesulfonylpyrimidine
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Overview
Description
5-Tert-butyl-2-methanesulfonylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a tert-butyl group at the 5-position and a methanesulfonyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methanesulfonylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Substitution Reaction: The tert-butyl group is introduced at the 5-position of the pyrimidine ring through a substitution reaction using tert-butyl halides under basic conditions.
Sulfonylation: The methanesulfonyl group is then introduced at the 2-position via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methanesulfonylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Tert-butyl-2-methanesulfonylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methanesulfonylpyrimidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-methoxyphenylboronic acid: Similar in structure but with a boronic acid group instead of a methanesulfonyl group.
5-Tert-butyl-2-methanesulfonylbenzene: Similar but with a benzene ring instead of a pyrimidine ring.
Uniqueness
5-Tert-butyl-2-methanesulfonylpyrimidine is unique due to the combination of the pyrimidine ring, tert-butyl group, and methanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
5-tert-butyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)7-5-10-8(11-6-7)14(4,12)13/h5-6H,1-4H3 |
InChI Key |
CRFGWJIZRKIEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)S(=O)(=O)C |
Origin of Product |
United States |
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